Apaziquone

Description

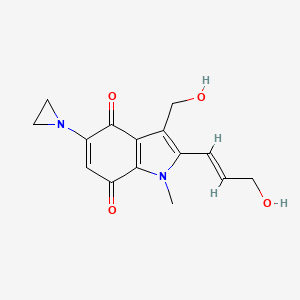

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(aziridin-1-yl)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-16-10(3-2-6-18)9(8-19)13-14(16)12(20)7-11(15(13)21)17-4-5-17/h2-3,7,18-19H,4-6,8H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPOCMVWFLDDLZ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90869587 | |

| Record name | Apaziquone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114560-48-4 | |

| Record name | Apaziquone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114560-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apaziquone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114560484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apaziquone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12593 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apaziquone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APAZIQUONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H464ZO600O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action and Pharmacodynamics of Apaziquone

Cellular Responses to Apaziquone-Induced DNA Damage

Apoptosis Induction Mechanisms

PARP Cleavage

Poly(ADP-ribose) polymerase (PARP) is a nuclear enzyme crucial for DNA repair, which synthesizes poly ADP ribose in response to DNA damage. mesoscale.combdbiosciences.commerckmillipore.comnih.gov During apoptosis, PARP, particularly PARP-1, is a known substrate for caspase proteases, primarily caspase-3 and caspase-7. mesoscale.combdbiosciences.commerckmillipore.comnih.gov Cleavage of the native 116 kDa PARP-1 by caspases at a specific site (Asp214) results in the formation of two characteristic fragments: an 89 kDa catalytic fragment and a 24 kDa DNA-binding domain fragment. mesoscale.combdbiosciences.commerckmillipore.comnih.gov This cleavage inactivates PARP-1, contributing to the apoptotic process. mesoscale.combdbiosciences.com The presence of the 89 kDa fragment is considered a marker of apoptosis. bdbiosciences.commerckmillipore.com While the search results confirm PARP cleavage as a hallmark of apoptosis induced by various agents, a direct link specifically detailing this compound's mechanism for inducing PARP cleavage was not explicitly found within the provided snippets. However, given that This compound (B118365) leads to apoptosis via DNA alkylation, and PARP cleavage is a key event in caspase-dependent apoptosis triggered by DNA damage, it is mechanistically plausible that this compound's induction of apoptosis involves PARP cleavage.

Cell Cycle Perturbations

Alkylating agents, including those like this compound that damage DNA, can disrupt cell function at various stages of the cell cycle, preventing cancer cell proliferation. mdpi.com Studies evaluating the effects of EO-9 (this compound) on human small cell lung cancer cell lines using flow cytometric DNA analysis have shown perturbations in the cell cycle distribution. nih.gov In one sensitive cell line (Tol), these perturbations were observed at lower concentrations of EO-9 compared to a less sensitive cell line (592). nih.gov This suggests that this compound's cytotoxic effects are associated with alterations in the cell cycle.

Selective Activity against Neoplastic Cells

This compound's activity is preferentially expressed in neoplastic cells. wikipedia.org This selectivity is linked to its activation mechanism. This compound is converted to active metabolites by intracellular reductases, which are present in greater amounts in hypoxic tumor cells. nih.gov It displays selective activity towards both hypoxic solid tumors, which exhibit higher expression of cytochrome P450 reductase, and well-oxygenated malignant cells that overexpress the bioreductive enzyme NQO1. nih.gov Experimental evidence indicates that this compound's activity is strongly dependent on NQO1 activity, causing cell death in an oxygen-independent manner in cells with sufficient NQO1. tandfonline.comhud.ac.uktandfonline.com In cells lacking significant NQO1 activity, this compound can selectively target hypoxic cells. tandfonline.comhud.ac.uktandfonline.com

Topoisomerase II Inhibition

While the primary mechanism of this compound involves DNA alkylation following bioreductive activation, some search results mention topoisomerase II inhibition in the context of other anticancer agents or as a potential mechanism in related compounds. mdpi.comwhiterose.ac.ukdovepress.com One source mentions EO9 (this compound) being used as a positive control for the induction of single-strand breaks in DNA in an assay evaluating the effect of a cationic silver complex on topoisomerase activity, but it does not explicitly state that this compound inhibits topoisomerase II. whiterose.ac.uk Another source lists this compound among alkylating agents and discusses topoisomerase II inhibitors as a separate class of antitumor drugs. mdpi.com A third source mentions that AQ4N, another bioreductive prodrug, inhibited topoisomerase II activity, but this is not directly linked to this compound's mechanism. dovepress.com Based on the provided search results, there is no clear evidence presented that this compound itself acts as a Topoisomerase II inhibitor. Its primary documented mechanisms revolve around bioreductive activation and subsequent DNA damage.

Preclinical Research and in Vitro / in Vivo Studies of Apaziquone

Early Preclinical Evaluation Programs (e.g., EORTC)

The preclinical evaluation of apaziquone (B118365) was coordinated by the New Drug Development Office of the European Organisation for the Research and Treatment of Cancer (EORTC) in Amsterdam tandfonline.comtandfonline.com. This involved various laboratories across Europe belonging to the Screening and Pharmacology Group and Pharmacology and Molecular Mechanism groups tandfonline.comtandfonline.com. This compound was selected for development by the EORTC NDDO as one of a series of indolequinone derivatives of mitomycin C nih.govoncopedia.wiki. Preclinical studies included formulation development, plasma assay development, pharmacokinetic evaluation in animals, and toxicology studies in rodents oncopedia.wiki.

Efficacy in Various Tumor Models

This compound has demonstrated efficacy in a range of preclinical tumor models, both in vitro and in vivo nih.govnih.gov. Its activity is influenced by factors such as NQO1 activity and the hypoxic status of the tumor cells tandfonline.comnih.gov.

Bladder Cancer Models

This compound has been extensively investigated in bladder cancer models, particularly non-muscle invasive bladder cancer (NMIBC), due to its suitability for intravesical administration tandfonline.comref.ac.ukwikipedia.org. In vitro studies have shown that this compound is significantly more potent than mitomycin C in bladder cancer cells nih.gov. In an orthotopic rat bladder cancer model using AY-27 urothelial cell carcinoma cells, intravesical administration of this compound demonstrated significant antitumor activity nih.gov. In this model, rats treated with different formulations of this compound showed a reduced incidence of tumor development compared to the placebo group nih.gov. For instance, in one study, 60% of animals in the placebo group developed tumors, while groups treated with this compound formulations had 0, 1, and 2 tumors per group nih.gov.

In a murine bladder cancer model using MB49 cells, varying concentrations of intravesical this compound were tested. This compound at a concentration of 0.1 mg/mL showed excellent antitumor activity compared to placebo or lower concentrations (0.05 mg/mL) aacrjournals.org. Higher concentrations (0.4 and 0.8 mg/mL) did not show a statistically significant difference in median survival compared to 0.1 mg/mL, supporting the continued development with the 0.1 mg/mL concentration aacrjournals.org.

Table 1: Efficacy of Intravesical this compound in Murine Bladder Cancer Model (MB49 cells) aacrjournals.org

| Treatment Group | Median Survival (days) |

| 0.85% Saline (Placebo) | 27 |

| This compound (0.05 mg/mL) | 30 |

| This compound (0.1 mg/mL) | 42.5 |

| This compound (0.4 mg/mL) | 40.5 |

| This compound (0.8 mg/mL) | 49 |

Statistically significant differences in survival were observed between control and this compound-treated groups at concentrations of 0.1 mg/mL and higher aacrjournals.org.

Oral Squamous Cell Carcinoma (OSCC) Models

This compound has also shown promising anticancer activity in oral squamous cell carcinoma (OSCC) models nih.govplos.org. In vitro studies with OSCC cell lines demonstrated that this compound treatment inhibited cell proliferation and induced apoptosis nih.govplos.orgnih.gov. This compound-treated OSCC cells showed increased activation of Caspase 9 and Caspase 3, along with Poly (ADP ribose) polymerase (PARP) cleavage, indicating the induction of apoptosis nih.govplos.orgnih.gov.

In in vivo studies using immunocompromised NOD/SCID/Crl mice bearing human oral tumor xenografts, this compound treatment significantly reduced tumor xenograft volume without causing apparent toxicity to normal tissues nih.govplos.orgnih.gov. The treated tumors exhibited markedly reduced expression of Ki67, a proliferation marker, compared to untreated control tumors, further demonstrating that this compound treatment reduced the proliferation of tumor cells in vivo plos.org.

Table 2: Effect of this compound on Oral Tumor Xenograft Volume nih.gov

| Treatment Group | Mean Tumor Volume (mm³) | Standard Deviation (SD) |

| Vehicle Control | 376.18 | 54.08 |

| This compound | 220.05 | 19.76 |

This study showed that this compound treatment significantly delayed tumor growth (p < 0.001) nih.gov.

Human Tumor Xenografts

Beyond bladder and oral cancers, this compound has exhibited antitumor activity against various human tumor xenografts in vivo tandfonline.comnih.govresearchgate.net. These include gastric, ovarian, and breast xenografts nih.govresearchgate.net. Direct intra-tumoral injection of this compound into human tumor xenografts confirmed that significant tumor shrinkage occurred with direct delivery to the tumor ref.ac.uk.

Murine Adenocarcinomas of the Colon (MAC)

This compound has shown activity against the generally chemo-resistant murine adenocarcinomas of the colon (MAC) tumors tandfonline.comnih.govnih.govresearchgate.net. This was noted in early preclinical studies evaluating the compound's efficacy in various animal tumor models nih.govresearchgate.net.

Radiosensitization Potential

This compound has demonstrated potential as a radiosensitizer medkoo.comtandfonline.comref.ac.uk. Its mechanism of action, particularly its activation in hypoxic cells, suggests a potential role in combination with radiotherapy, which is often less effective in hypoxic tumor regions nih.govmedkoo.comtandfonline.com. Studies have shown that when this compound was combined with radiation in experimental rat tumors, additive or synergistic effects were observed tandfonline.com.

Table 3: In Vivo Antitumor Activity of this compound in Combination with Radiation in Experimental Rat Tumors tandfonline.com

| Tumor Type | Treatment | Observed Effect (vs. Radiation Alone) |

| Squamous cell lung (L17) | This compound (0.4 mg/kg daily × 5) + 4Gy daily × 5 | Additive or synergistic |

| Squamous cell lung (L42) | This compound (0.4 mg/kg daily × 5) + 4Gy daily × 5 | Additive or synergistic |

| Lung adenocarcinoma (L27) | This compound (0.4 mg/kg daily × 5) + 4Gy daily × 5 | Additive or synergistic |

| Rhabdomyosarcoma (BA1112) | This compound (0.4 mg/kg daily × 5) + 4Gy daily × 5 | Additive or synergistic |

This data suggests that this compound can enhance the effects of radiation therapy in certain tumor types tandfonline.com.

In Vitro Studies on Cell Proliferation and Cell Death

In vitro studies have clearly indicated that the activity of this compound is strongly dependent on NAD(P)H:quinone oxidoreductase 1 (NQO1) activity and can cause cell death in an oxygen-independent manner in cells with sufficient NQO1. tandfonline.comhud.ac.uk However, in cells devoid of NQO1 activity, this compound is able to selectively target hypoxic cells. tandfonline.comhud.ac.uk

Studies in oral squamous cell carcinoma (OSCC) cells demonstrated that this compound treatment inhibited cell proliferation and induced apoptosis. plos.orgnih.govnih.gov this compound-treated OSCC cells showed increased activation of Caspase 9 and Caspase 3, along with Poly (ADP ribose) polymerase (PARP) cleavage, suggesting the induction of apoptosis. plos.orgnih.govnih.gov

This compound has been reported to have 30 to 100 times more potent activity than mitomycin C in bladder cancer cells in vitro. nih.gov

Bioreductive Activation in Tumor Cells

This compound functions as a bioreductive prodrug, requiring metabolic activation by oxidoreductases within the tumor to generate cytotoxic species. tandfonline.comhud.ac.ukauajournals.org Under aerobic conditions, this compound is predominantly reduced by the two-electron reductase NQO1. hud.ac.ukplos.org This reduction leads to the generation of DNA damage, such as single-strand breaks, in cell-free systems. nih.gov The process can involve the formation of hydrogen peroxide during the redox cycling of the this compound hydroquinone (B1673460) in the presence of oxygen. nih.gov Alkylation of DNA is possible through the release of hydroxyl groups and the opening of the aziridine (B145994) ring. nih.gov

In the absence of oxygen (hypoxia), significant potentiation of this compound activity is primarily observed in cells with low or no NQO1 activity. hud.ac.uknih.gov In these hypoxic, NQO1-deficient cells, one-electron reductases, such as cytochrome P450 reductases, are believed to play a more prominent role in activation. hud.ac.ukplos.orgnih.gov Reduction by one-electron reductases is oxygen-sensitive, with the semiquinone intermediate rapidly undergoing redox cycling back to the parent compound in the presence of oxygen, producing reactive oxygen species. hud.ac.uk When oxygen levels are low, the half-life of the semiquinone increases, allowing more time for it to directly alkylate DNA or be further reduced to the hydroquinone. hud.ac.uk

This differential activation mechanism suggests that this compound can target both the aerobic and hypoxic fractions of NQO1-rich tumors, while selectively targeting the hypoxic fraction in tumors with low NQO1 activity. tandfonline.comhud.ac.uknih.gov The activity of this compound is also strongly influenced by extracellular pH, with preclinical data suggesting it can target cells in a mildly acidic environment. tandfonline.comhud.ac.uk

Studies on Drug Delivery and Penetration in Avascular Tissues

Early preclinical and clinical data indicated that the efficacy of this compound was likely compromised by poor drug delivery to tumors. tandfonline.complos.orgnih.govtandfonline.com This was attributed to a combination of rapid systemic pharmacokinetic elimination and poor penetration through avascular tissue. tandfonline.complos.orgresearchgate.netnih.govtandfonline.com Studies using three-dimensional multilayered post-confluent cultures and multi-cell spheroids suggested the existence of drug penetration barriers. nih.gov One study concluded that, considering its rapid pharmacokinetic elimination, this compound would only penetrate a few microns from a blood vessel within its pharmacokinetic lifespan. nih.gov

Paradoxically, these poor systemic pharmacokinetic properties were considered advantageous for loco-regional therapies. tandfonline.comtandfonline.com Intravesical administration, for instance, was proposed as a method to circumvent the problem of drug delivery to bladder tumors by directly introducing the drug into the target compartment. auajournals.orgplos.orgnih.gov Retention of the drug in the bladder for a period could potentially improve penetration into avascular tissue. auajournals.org

Biomarker Research in Preclinical Settings (NQO1, Glut-1, P450R)

Preclinical research has investigated potential biomarkers to predict the response to this compound, focusing primarily on the enzymes involved in its bioreductive activation. NAD(P)H:quinone oxidoreductase 1 (NQO1) has been a key focus, as in vitro evidence strongly indicates that this compound's activity is highly dependent on NQO1 levels. tandfonline.comhud.ac.uk Initial evidence in animal tumor models also suggested a correlation between in vivo response and NQO1 activity.

However, the relationship between NQO1 activity and chemosensitivity is complicated by the fact that hypoxia selectivity is mainly observed in cells with low NQO1 activity. auajournals.org While preclinical data suggested that this compound could eradicate both aerobic and hypoxic fractions in NQO1-rich tumors or the hypoxic fraction in NQO1-deficient tumors, the response of tumors in vivo could not always be predicted based solely on NQO1 activity. tandfonline.comhud.ac.uk It is considered likely that poor systemic pharmacokinetics and penetration through avascular tissue in some administration routes compromised drug delivery, resulting in suboptimal drug levels in tumors, which could obscure the relationship with biomarkers like NQO1. tandfonline.comhud.ac.uk

Glucose transporter 1 (Glut-1) has also been explored in the context of this compound, particularly in studies involving bladder cancer. auajournals.org Glut-1 is a potential biomarker due to its increased expression in tumors compared to healthy tissues and its association with increased glucose metabolism and poor prognosis in various cancers, including oral squamous cell carcinoma. nih.govmdpi.comnih.gov However, in a phase I/II study of intravesical this compound for superficial bladder cancer, a correlation between clinical response and the expression of NQO1 and/or Glut-1 could not be established. auajournals.org This could be due to various factors, including the assessment of biomarkers in companion lesions rather than the treated marker lesion, or the involvement of other reductases in the bioreductive activation process. auajournals.org

Other reductases, such as cytochrome P450 reductase (P450R), have been implicated in the bioreductive activation of this compound, particularly under hypoxic conditions in cells with low NQO1. hud.ac.ukplos.orgnih.gov While not as extensively studied as NQO1 in terms of biomarker correlation with this compound response, the role of P450R highlights the complexity of the enzymatic activation pathways. hud.ac.ukauajournals.orgplos.orgnih.gov

Preclinical data suggests that future studies should include the measurement of potential biomarkers like hypoxia and NQO1 to help stratify patient outcomes. tandfonline.comhud.ac.uknih.govnih.gov

Preclinical In Vitro and In Vivo Findings

| Study Type | Model | Key Findings | Source |

| In Vitro | Various cancer cell lines | Activity strongly dependent on NQO1; selectively targets hypoxic cells in NQO1-deficient cells; causes cell death in oxygen-independent manner in NQO1-rich cells. | tandfonline.comhud.ac.uk |

| In Vitro | OSCC cells | Inhibited cell proliferation; induced apoptosis (Caspase 9, Caspase 3, PARP cleavage). | plos.orgnih.govnih.gov |

| In Vitro | Bladder cancer cells | 30-100 times more potent than Mitomycin C. | nih.gov |

| In Vivo | Various murine and human solid tumors (including MAC colon, gastric, ovarian, breast xenografts) | Showed anti-tumor activity and anti-proliferative effects. | plos.orgresearchgate.net |

| In Vivo | Oral cancer xenograft model (NOD/SCID/Crl mice) | Significantly reduced tumor volume without apparent toxicity to normal tissues. | plos.orgnih.gov |

Clinical Translation and Therapeutic Applications of Apaziquone

Non-Muscle Invasive Bladder Cancer (NMIBC)

Non-muscle invasive bladder cancer accounts for approximately 70% of all newly diagnosed bladder cancer cases. wikipedia.orgtandfonline.com Despite surgical intervention, NMIBC has a notable tendency for recurrence and progression. tandfonline.comnih.govurotoday.com Apaziquone (B118365) has been explored as a potential new therapy to reduce recurrence rates and potentially delay progression in NMIBC patients. wikipedia.orgtandfonline.comnih.gov

Intravesical Administration Modality

Given its favorable pharmacokinetic properties for local treatment and poor systemic exposure, this compound has been administered intravesically for NMIBC. tandfonline.comhud.ac.ukwikipedia.org Intravesical administration involves delivering the drug directly into the bladder. nih.gov This approach circumvents issues related to systemic drug delivery and rapid elimination observed with intravenous administration. wikipedia.orgref.ac.uk Following intravesical instillation, this compound and its active metabolites have not been detected in plasma, indicating minimal systemic absorption. wikipedia.org

Clinical Trial Phases and Outcomes in NMIBC

The clinical development of this compound for NMIBC has progressed through various phases of clinical trials. tandfonline.comhud.ac.uktandfonline.comnih.govnih.gov

Early phase I and II studies investigated the activity of intravesically administered this compound in NMIBC, particularly in marker lesion studies. tandfonline.comhud.ac.ukresearchgate.net In these studies, a small tumor lesion was intentionally left unresected during transurethral resection of bladder tumor (TURBT) to evaluate the ablative effect of the intravesical treatment. researchgate.netnih.gov

In a phase I/II study involving intravesical administration to NMIBC patients, a complete histological response of the marker lesion was demonstrated in 67% of patients after six weekly instillations of this compound at a dose of 4 mg/40 ml. researchgate.netnih.govsci-hub.se This complete response rate was considered favorable compared to rates reported for other intravesical agents in similar marker lesion studies, which ranged from 26% to 46%. nih.govresearchgate.net Long-term follow-up of the phase II marker lesion study showed a recurrence-free rate of 56.5% at 1 year and 49.5% at 2 years among patients who achieved a complete ablative response. nih.gov These long-term results were considered good in comparison to other ablative studies. nih.gov

Based on the encouraging results from phase I/II studies, this compound advanced to pivotal phase III clinical trials to evaluate its efficacy and safety as a single intravesical instillation post-TURBT in patients with Ta, G1-G2 NMIBC. tandfonline.comnih.gov Two nearly identical Phase 3 multinational, randomized, double-blind, placebo-controlled trials were conducted. nih.gov These studies aimed to evaluate the 2-year recurrence rate (2-YRR) as the primary efficacy endpoint, with time to recurrence (TTR) as a secondary endpoint. nih.gov

The studies were designed to detect a 12% difference in 2-YRR between the this compound and placebo arms with 80% power at a 5% level of significance. nih.gov However, individually, these two phase III studies did not meet the statistical significance for the primary endpoint of 2-year recurrence when comparing this compound to placebo. tandfonline.comhud.ac.uknih.gov

Despite not meeting the primary endpoint in the individual phase III trials, post-hoc analyses of the combined study data were performed. tandfonline.comhud.ac.uknih.gov These analyses indicated a significant benefit for patients treated with this compound, particularly when the instillation was given at a specific time interval after surgery. tandfonline.comhud.ac.uknih.gov

Additional subgroup analyses indicated similar reductions in 2-YRR in both low and intermediate AUA risk groups. nih.gov

Following the outcomes of the initial phase III studies and the findings from post-hoc analyses, a further phase III study has been initiated to test the hypotheses generated, particularly regarding the optimal timing of instillation post-TURBT. tandfonline.comhud.ac.uktandfonline.comtandfonline.com This ongoing trial (SPI-EOQ-13-305 or SPI-305) is a randomized, multicenter, multi-arm, placebo-controlled, double-blind study evaluating intravesical this compound in NMIBC patients undergoing TURBT. tandfonline.comclinicaltrials.gov The study includes patients with an intermediate-risk profile. tandfonline.com The primary endpoint for this trial is Time to Recurrence. clinicaltrials.govfirstwordpharma.com The study design incorporates a single instillation of this compound 60 ± 30 minutes post-TURBT, aiming to mitigate potential inactivation by blood present after surgery. clinicaltrials.govfirstwordpharma.com

Results from ongoing prospective controlled trials are anticipated to further define the efficacy and specific indications for this compound in NMIBC. tandfonline.com

Summary of Key Phase III Efficacy Data (Pooled Analysis, Instillation > 30 mins post-TURBT)

| Endpoint | This compound (> 30 mins) | Placebo (> 30 mins) | Odds Ratio (OR) | Hazard Ratio (HR) | p-value |

| 2-Year Recurrence Rate | 34.9% (120/344) | 46.8% (162/346) | 0.61 | - | 0.0014 |

| Time to Recurrence | - | - | - | 0.67 | 0.0007 |

Note: Data derived from post-hoc analysis of pooled phase III studies nih.gov.

Summary of Key Phase II Marker Lesion Study Data

| Endpoint | Outcome |

| Histological Complete Response | 67% (31/46) |

| Recurrence-Free Rate at 1 Year (among CR patients) | 56.5% |

| Recurrence-Free Rate at 2 Years (among CR patients) | 49.5% |

Note: Data from a phase II marker lesion study nih.gov.

Post-Hoc Analyses and Subgroup Benefits

Recurrence Rates and Time to Recurrence Analyses

Intravesical administration of this compound has been investigated for its impact on recurrence rates and time to recurrence in patients with NMIBC. In a phase I/II pilot study involving patients with low-grade NMIBC, intravesical this compound demonstrated ablative activity against marker lesions, with 8 out of 12 patients achieving complete responses nih.gov. Follow-up of these patients indicated that early recurrences were infrequent. A comparison of tumor recurrence rates before and after this compound treatment in these patients showed a significantly longer time to first recurrence after this compound compared to their historical recurrence patterns (P < 0.001) nih.gov. The mean recurrence rate per year decreased from 1.5 ± 0.2 before this compound to 0.6 ± 0.25 after treatment (P < 0.05) nih.gov.

In a phase II study involving patients with high-risk NMIBC, the recurrence rates after multiple adjuvant this compound instillations were 34.7% at 12 months and 44.9% at 18 months zgt.nl. These rates were considered encouraging compared to the predicted probabilities of recurrence for high-risk NMIBC zgt.nl.

Two multi-center phase III trials (SPI-611 and SPI-612) evaluated a single intravesical dose of this compound administered immediately following transurethral resection of bladder tumor (TURBT) in patients with low-risk NMIBC researchgate.net. Neither study individually met its primary endpoint of a statistically significant reduction in the 2-year recurrence rate compared to placebo researchgate.nettargetedonc.com. However, a pooled analysis of the two trials showed statistically significant differences in both the 2-year recurrence rate (this compound 38.8% vs. placebo 45.5%; p = 0.0218) and time to recurrence (this compound 18.2 months vs. placebo 16.8 months; P = 0.0096; Hazard ratio 0.79) researchgate.net. A post-hoc analysis of the pooled data also suggested a significant difference in time to recurrence when this compound was administered more than 30 minutes post-TURBT tandfonline.comresearchgate.net.

Here is a summary of recurrence data from selected studies:

| Study Type | Patient Population | Recurrence Rate at 12 Months | Recurrence Rate at 18 Months | Recurrence Rate at 24 Months | Median Time to Recurrence |

| Phase II (High Risk) | NMIBC (High Risk) | 34.7% zgt.nl | 44.9% zgt.nl | - | - |

| Phase II (Marker) | Superficial BC | 56.5% (Recurrence-Free) nih.gov | - | 49.5% (Recurrence-Free) nih.gov | 18 months (CR patients) nih.gov |

| Phase III (Pooled) | NMIBC (Low Risk) | - | - | 38.8% (this compound) researchgate.net | 18.2 months (this compound) researchgate.net |

| Phase III (Pooled) | NMIBC (Low Risk) | - | - | 45.5% (Placebo) researchgate.net | 16.8 months (Placebo) researchgate.net |

Comparison with Standard Intravesical Therapies

This compound has been compared with standard intravesical therapies used for NMIBC, such as mitomycin C (MMC) and Bacillus Calmette-Guérin (BCG). Current guidelines recommend immediate post-TURBT intravesical instillation of chemotherapy for low- and intermediate-risk NMIBC, which has been shown to reduce recurrence rates compared to TURBT alone tandfonline.com. Commonly used agents include MMC, valrubicin, epirubicin, cisplatin, and doxorubicin (B1662922) tandfonline.com.

In the phase II marker lesion study, the complete response rate with this compound was 67% auajournals.org. The local side effects observed in this study were reported as comparable to those of other chemotherapy instillations like MMC and epirubicin, but less severe and less frequent than those associated with BCG instillation auajournals.org.

A systematic review of studies on low-grade NMIBC treatments indicated that this compound achieved a high complete response rate ref.ac.uk. While another agent, ThioTEPA, showed a higher recurrence-free period, this was associated with significant systemic toxicity ref.ac.uk. This compound, in phase I/II studies using a multiple dosing regimen, demonstrated clinical activity against low-risk NMIBC and had a favorable toxicity profile, with complete responders experiencing increased disease-free intervals ref.ac.uk.

Compared to BCG, which is a frontline treatment for high-risk lesions and is associated with more frequent and severe side effects, this compound has been evaluated against low-risk tumors tandfonline.comauajournals.org. While BCG immunotherapy has been shown to reduce tumor recurrence and prevent progression, there is a need for new therapies that can delay recurrence and are well tolerated tandfonline.comauajournals.org. This compound's favorable safety profile, with limited local and no systemic toxicity observed in early clinical studies with bladder instillation, suggests it could be a valuable option, particularly for elderly patients with comorbidities tandfonline.comhud.ac.ukauajournals.org.

Phase III trials comparing sequential BCG and mitomycin C to mitomycin C alone in superficial bladder cancer have shown that the combination can lead to lower recurrence rates, although with more local side effects rdd.edu.iq. This compound, being rapidly inactivated in tissue and blood, is considered ideal for local use and may offer an advantage in terms of systemic toxicity compared to agents like ThioTEPA researchgate.netref.ac.uk.

Systemic Administration and Efficacy Challenges

This compound was initially developed with the intention of systemic administration, but it failed to demonstrate antitumor activity in clinical trials when given intravenously tandfonline.comnih.govhud.ac.uk.

Early Clinical Trials and Outcomes (e.g., Breast, Gastric, Pancreatic, Colorectal Cancer, NSCLC)

Early phase I clinical trials of intravenously administered this compound (known as EO9 at the time) were conducted under the auspices of the EORTC nih.gov. In a phase I study using a weekly bolus intravenous schedule, the maximum tolerated dose was 14 mg/m², with reversible proteinuria being the dose-limiting toxicity nih.gov. A total of three partial responses were observed in the phase I studies: two in patients with adenocarcinoma of unknown primary site and one in a patient with bile duct cancer nih.gov.

Phase II clinical trials with intravenous this compound commenced in 1994 nih.gov. One study treated 92 patients with advanced breast, gastric, pancreatic, and colorectal cancer with a weekly intravenous infusion of 12 mg/m² nih.govhud.ac.ukref.ac.uk. This study reported no anti-tumor activity nih.govref.ac.uk. Another phase II study involved 38 chemotherapy-naïve patients with advanced non-small cell lung cancer (NSCLC), evaluating two intravenous schedules nih.govref.ac.uk. While stable disease was reported in thirteen patients, these studies concluded that this compound, at the doses and schedules tested, had no clinical activity against NSCLC nih.govref.ac.uk.

Factors Contributing to Lack of Systemic Efficacy

The primary reason identified for the failure of this compound to show efficacy following intravenous administration was poor drug delivery to tumors tandfonline.comnih.govhud.ac.ukplos.org. This was attributed to a combination of its poor systemic pharmacokinetic properties, including rapid pharmacokinetic elimination, and poor penetration through avascular tissue tandfonline.comnih.govtandfonline.comhud.ac.ukplos.org.

This compound has a very short half-life in both rodents and humans after intravenous administration, ranging from 0.8 to 19 minutes in humans nih.gov. This rapid clearance in the bloodstream limited the exposure of tumors to the active drug nih.gov. Furthermore, studies indicated that this compound's penetration rate through multi-cell layers in vitro was slow compared to other bioreductive drugs nih.gov. Taking into account its rapid pharmacokinetic elimination, it was concluded that this compound would only penetrate a short distance from a blood vessel within its pharmacokinetic lifespan, likely contributing to its lack of efficacy in systemic treatment nih.gov.

Another factor that may have contributed to the poor systemic efficacy in early trials was the lack of inclusion of potential biomarkers, such as hypoxia and NQO1 expression, in the clinical trial design tandfonline.comtandfonline.comhud.ac.uk. It is plausible that the tumors in the patients treated systemically did not have sufficient expression of the enzymes required to activate this compound, or were not sufficiently hypoxic, thus limiting its cytotoxic effect tandfonline.comhud.ac.uk.

Potential in Other Solid Tumors

While the primary focus of this compound's clinical development has shifted to intravesical therapy for bladder cancer due to its poor systemic pharmacokinetics, there has been some investigation into its potential in other solid tumors, particularly in a loco-regional setting or in combination with other modalities.

Preclinical studies have shown that this compound has significant anti-proliferative effects against various murine and human solid tumors, including colon, gastric, ovarian, and breast xenografts nih.gov.

More recently, preclinical studies have explored the anticancer activity of this compound in oral cancer cells and a xenograft model plos.orgnih.gov. These studies demonstrated that this compound was potently active against oral cancer cells in vitro, inducing cell death through apoptosis nih.gov. In an oral cancer xenograft model, this compound showed promising anti-tumor activity plos.orgnih.gov. These preclinical findings suggest that this compound could have therapeutic potential in oral cancer plos.orgnih.gov. The authors of one study suggested that if systemic administration in oral cancer patients yields limited efficacy, loco-regional administration could be considered plos.org.

This compound is also recognized as an excellent radiosensitizer in preclinical models, offering possibilities for combinations with radiotherapy in various localized tumors, including bladder cancer tandfonline.com. While preclinical studies in vivo showed that post-irradiation treatment with this compound resulted in radiosensitization in various experimental rat tumors, no clinical trials evaluating this combination have been conducted nih.gov.

Biomarkers in Clinical Settings

The identification and utilization of biomarkers in clinical settings are considered important for optimizing the use of this compound, particularly in the context of intravesical therapy for NMIBC tandfonline.comtandfonline.comhud.ac.uk. This compound is a prodrug that requires enzymatic activation, primarily by oxidoreductases such as NQO1, and can also target hypoxic cells tandfonline.comnih.govtandfonline.com.

In early clinical studies with intravenous this compound, the lack of inclusion of potential biomarkers like hypoxia and NQO1 was highlighted as a deficiency in trial design, as the absence of target expression in tumors could have contributed to the poor efficacy tandfonline.comhud.ac.uk.

For intravesical this compound in NMIBC, biomarkers could help identify patients most likely to respond to treatment tandfonline.comhud.ac.uk. While experimental evidence in vitro indicates that this compound activity is strongly dependent on NQO1 activity, the response of tumors in vivo has not always correlated with NQO1 activity tandfonline.comhud.ac.uk. This could be due to factors like poor drug delivery even in the local setting or the complex interplay of various reductases and the tumor microenvironment tandfonline.comhud.ac.uk.

Studies have investigated the expression of NQO1 and other potential biomarkers like Glut-1 (an endogenous marker of hypoxia) in bladder tumors from patients treated with intravesical this compound hud.ac.uk. While a broad range of NQO1 and Glut-1 protein expression was detected, there was no correlation between the response of the marker lesion and biomarker expression in one small study hud.ac.uk. Due to the limited number of patients in this study, it is advised that extensive biomarker studies, focusing on NQO1 and other hypoxia biomarkers, should be included in future clinical trials hud.ac.uk.

Biomarkers are needed for NMIBC to identify patients at high risk of recurrence who might benefit from intravesical therapy, and for high-grade disease to select optimal therapeutic agents and treatment schedules iospress.com. The possibility of detecting tumor cells or secreted biomarkers in urine or blood also presents opportunities for non-invasive monitoring of treatment response and early detection of recurrence or progression iospress.com. Future studies with this compound should incorporate proper biomarker evaluation to help stratify patients and predict outcomes tandfonline.comtandfonline.comhud.ac.uk.

NQO1 Expression as a Predictive Biomarker

This compound is designed to be activated by oxidoreductases, with a particular emphasis on NQO1 tandfonline.comtandfonline.comurotoday.comnih.gov. Preclinical evidence suggested that NQO1 expression could be a key determinant of chemosensitivity to this compound auajournals.org. Given the role of NQO1 in activating this compound, its expression levels in tumors have been investigated as a potential predictive biomarker for treatment response tandfonline.comnih.govhud.ac.ukauajournals.orgkingston.ac.uk.

In a phase I/II pilot study, immunohistochemical analysis of NQO1 expression was conducted in bladder tumor samples tandfonline.comhud.ac.ukauajournals.org. While a broad range of NQO1 protein expression was detected, the study found no clear correlation between NQO1 expression and the clinical response of the marker lesion tandfonline.comhud.ac.ukauajournals.org. Some tumors with high levels of NQO1 did not respond, while some with low or undetectable NQO1 did respond well auajournals.org. The authors noted that these studies were conducted on a limited number of patients (12 patients) and suggested that further extensive biomarker studies focusing on NQO1 and other hypoxia biomarkers are advisable in future trials tandfonline.comhud.ac.uk.

Hypoxia Markers (e.g., Glut-1)

Tumor hypoxia, a condition of low oxygen tension, is known to promote an aggressive phenotype and resistance to therapy researchgate.net. As a hypoxia-activated prodrug, this compound's activity can also be influenced by the hypoxic environment within tumors tandfonline.comtandfonline.comurotoday.com. Hypoxia markers, such as Glucose Transporter 1 (Glut-1), have been investigated in relation to this compound treatment tandfonline.comnih.govhud.ac.ukauajournals.orgcore.ac.uk. Glut-1 is an endogenous marker of hypoxia, and its expression is often upregulated in hypoxic regions of tumors tandfonline.comnih.govhud.ac.ukauajournals.orgcore.ac.uk.

Immunohistochemical analysis of Glut-1 expression was performed in conjunction with NQO1 in the phase I/II pilot study tandfonline.comhud.ac.ukauajournals.org. Similar to NQO1, a broad spectrum of Glut-1 expression was observed in the bladder tumors auajournals.org. However, the study found no clear relationship between Glut-1 expression and the clinical response to this compound tandfonline.comhud.ac.ukauajournals.org. Tumors with high levels of Glut-1 were present in nonresponding cases, and some tumors with low or no detectable Glut-1 responded well auajournals.org. The study authors suggested that reductases other than NQO1, such as cytochrome P450 reductase, might be involved in the bioreductive activation process in tumors that responded despite low NQO1 and Glut-1 expression auajournals.org. The limited sample size in this study (12 patients) was highlighted as a factor, underscoring the need for more extensive biomarker studies in future clinical trials tandfonline.comhud.ac.uk.

Importance of Biomarker-Guided Clinical Trial Design

The experience with this compound highlights the importance of incorporating biomarker analysis into clinical trial design, particularly for targeted therapies and bioreductive prodrugs tandfonline.comnih.govnih.govhud.ac.ukkingston.ac.uknih.gov. This compound was initially developed to target NQO1-rich and/or hypoxic tumors tandfonline.comnih.govhud.ac.uk. The lack of correlation between NQO1 and Glut-1 expression and clinical response in early studies, albeit with a small sample size, suggests that patient selection based solely on these markers might be complex or that other factors influence response tandfonline.comhud.ac.ukauajournals.org.

Biomarker-guided clinical trial designs aim to identify sensitive patient subsets who are most likely to benefit from a specific treatment nih.gov. For this compound, future studies should include extensive biomarker analysis focusing on NQO1 and other hypoxia biomarkers to potentially stratify patient outcomes and identify patient populations that are more likely to respond tandfonline.comnih.govhud.ac.uk. Specific PET imaging probes could also be utilized to determine the rate of hypoxia in tumors tandfonline.comhud.ac.uk.

The failure of intravenous this compound in early trials was attributed to poor drug delivery and rapid elimination tandfonline.comnih.govhud.ac.uk. The success seen with intravesical administration in early phase trials underscores the importance of considering the route of administration and its impact on drug delivery to the tumor site tandfonline.comhud.ac.ukhud.ac.uknih.gov. Furthermore, factors such as the presence of blood in the bladder shortly after TURBT have been recognized as potentially impacting this compound's metabolism and efficacy, suggesting the need to account for such variables in trial design and timing of administration tandfonline.comtandfonline.com.

Biomarker-guided approaches, including the assessment of activating enzymes like NQO1 and markers of the tumor microenvironment like hypoxia (e.g., Glut-1), are crucial for optimizing the clinical translation of bioreductive drugs like this compound and identifying the patient populations that stand to benefit most tandfonline.comnih.govnih.govhud.ac.ukkingston.ac.uknih.gov.

Mechanisms of Resistance to Apaziquone

Cellular and Molecular Resistance Mechanisms

Cellular and molecular factors within the tumor microenvironment and the cancer cells themselves can influence the effectiveness of apaziquone (B118365) nih.govzgt.nl.

Altered Oxidoreductase Activity/Expression

This compound requires enzymatic reduction by oxidoreductases to become cytotoxic wikipedia.orghud.ac.uknih.gov. NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is a key enzyme involved in the two-electron reduction of this compound hud.ac.ukncats.ionih.govplos.org. While high levels of NQO1 can lead to oxygen-independent activation of this compound, in cells with low NQO1 activity, one-electron reductases, such as cytochrome P450 reductases, may play a role in its activation, particularly under hypoxic conditions nih.govplos.orgresearchgate.net. Alterations in the expression or activity of these activating enzymes can impact the level of cytotoxic metabolites generated, thereby contributing to resistance nih.govresearchgate.netzgt.nl. Studies have shown that in cell lines where NQO1 was high, this compound was effective against both aerobic and hypoxic cells, whereas in NQO1-deficient cell lines, significant potentiation of activity was primarily seen under hypoxia nih.gov. However, initial evidence suggesting a correlation between in vivo response and NQO1 activity was not consistently substantiated in subsequent studies ncats.ionih.gov.

Antioxidant Defense Mechanisms

Cancer cells often exhibit altered antioxidant defense systems and increased generation of reactive oxygen species (ROS) researchgate.netmdpi.com. This compound's cytotoxic effects can involve the generation of ROS during the redox cycling of its hydroquinone (B1673460) form in the presence of oxygen nih.govmdpi.com. Antioxidant enzymes, such as catalase, can inhibit this process nih.gov. Elevated levels or increased activity of antioxidant defense mechanisms within cancer cells can potentially neutralize the ROS generated by activated this compound, thus reducing its cytotoxic impact and contributing to resistance researchgate.netresearchgate.netmdpi.comnih.gov. NQO1 itself functions as a versatile cytoprotector and is involved in antioxidant defense by preventing the formation of reactive oxygen species through the two-electron reduction of quinones nih.govresearchgate.net.

DNA Repair Pathways

This compound's activated metabolites exert their cytotoxic effects primarily by alkylating DNA wikipedia.orgncats.ioplos.orgnih.govnih.gov. The ability of cancer cells to repair DNA damage is a significant mechanism of resistance to many chemotherapeutic agents, including alkylating agents researchgate.netzgt.nlfrontiersin.org. Upregulation or increased efficiency of DNA repair pathways, such as those involved in repairing DNA alkylation damage, can mitigate the cytotoxic effects of this compound, allowing cells to survive despite DNA damage researchgate.netzgt.nlfrontiersin.org. Hypoxia, a condition targeted by this compound, has also been implicated in altering DNA repair mechanisms, potentially contributing to resistance dovepress.com.

Intrinsic Resistance Factors (e.g., low cell proliferation rates, nutrient status)

Intrinsic characteristics of tumor cells and their microenvironment, beyond specific molecular alterations, can also confer resistance to this compound nih.gov. Factors such as low cell proliferation rates and reduced nutrient availability within certain tumor regions may contribute to decreased sensitivity nih.gov. Studies using three-dimensional cell culture models, like multicellular spheroids, have suggested that resistance in these models could be due to a multitude of reasons, including low cell proliferation rates and reduced nutrient status nih.gov. However, this compound has shown activity against confluent monolayer cultures and is preferentially active against cells in acidic extracellular pH, a condition often found in tumors nih.gov.

Pharmacological Resistance Factors

Pharmacological properties of this compound, particularly concerning its distribution and availability within the tumor, play a significant role in its efficacy and can contribute to resistance ncats.ionih.govresearchgate.netzgt.nlresearchgate.net.

Drug Delivery and Penetration Issues in Tumors

Poor drug delivery to tumors is a major factor responsible for the limited efficacy of this compound when administered intravenously ncats.ionih.govsemanticscholar.orgresearchgate.netzgt.nl. This is attributed to a combination of rapid pharmacokinetic elimination and poor penetration through avascular tumor tissue nih.govsemanticscholar.orgresearchgate.netzgt.nl. Studies have shown that this compound has a short half-life following intravenous administration nih.gov. While this compound can cross multi-cell layers in vitro, its penetration rate has been described as slow compared to other bioreductive drugs nih.gov. This restricted penetration and the presence of drug distribution gradients within multicellular structures, where drug accumulates preferentially in the outer layers, can limit the concentration of this compound reaching the inner, potentially more hypoxic, regions of tumors researchgate.net. The suboptimal accumulation of this compound in tumors due to poor systemic pharmacokinetics and penetration is likely a significant factor compromising its in vivo activity researchgate.net.

Table 1: Key Resistance Mechanisms to this compound

| Mechanism Category | Specific Mechanism | Description |

| Cellular and Molecular | Altered Oxidoreductase Activity/Expression | Variations in the levels or activity of enzymes like NQO1 and cytochrome P450 reductases that activate this compound. wikipedia.orghud.ac.ukncats.ionih.govplos.orgresearchgate.net |

| Cellular and Molecular | Antioxidant Defense Mechanisms | Increased activity of cellular systems that neutralize reactive oxygen species generated by this compound. researchgate.netresearchgate.netmdpi.comnih.gov |

| Cellular and Molecular | DNA Repair Pathways | Enhanced ability of cancer cells to repair DNA damage induced by activated this compound. researchgate.netzgt.nlfrontiersin.org |

| Cellular and Molecular | Intrinsic Resistance Factors | Characteristics like low cell proliferation rates and reduced nutrient status in tumor regions. nih.gov |

| Pharmacological | Drug Delivery and Penetration Issues in Tumors | Rapid systemic clearance and poor diffusion of this compound into and throughout tumor tissue. ncats.ionih.govsemanticscholar.orgresearchgate.netzgt.nl |

In Vivo Inactivation (e.g., by blood/hemouria)

One significant factor contributing to reduced this compound efficacy, particularly in the context of intravesical administration for bladder cancer, is its inactivation in the presence of blood, a condition often encountered as hematuria following surgical procedures like transurethral resection (TURBT). nih.gov Studies have demonstrated that human whole blood can metabolize this compound ex vivo. nih.gov

An in vitro model simulating hematuria, involving the incubation of bladder cancer cells with this compound in the presence of urine and whole blood, showed a significant reduction in this compound's potency. nih.gov Specifically, the presence of 5% (v/v) whole blood significantly decreased the drug's effectiveness in this experimental model. nih.gov Lysed whole blood also reduced cell growth, although higher concentrations (15% v/v) were required to achieve a similar effect. nih.gov

High-performance liquid chromatography (HPLC) analysis revealed that this compound is metabolized by human whole blood with a half-life of 78.6 ± 23.0 minutes. nih.gov This indicates that the presence of blood can lead to the relatively rapid degradation of this compound, potentially limiting its therapeutic concentration and duration of action at the target site. These findings suggest that administering this compound immediately after TURBT, when hematuria is common, may lead to reduced efficacy due to drug inactivation by blood. nih.gov

| Inactivation Agent | Concentration (% v/v) | Effect on this compound Potency | Half-life of this compound |

| Human Whole Blood | 5% | Significantly reduced | 78.6 ± 23.0 minutes |

| Lysed Whole Blood | 15% | Significantly reduced | Not specified in this context |

Rapid Pharmacokinetic Elimination (in systemic administration)

This compound was initially evaluated for systemic (intravenous) administration, but these studies revealed a suboptimal pharmacokinetic profile characterized by rapid clearance from the systemic circulation. hud.ac.uktandfonline.comtandfonline.com Phase I studies indicated that this compound had short half-lives ranging from 0.8 to 19 minutes following intravenous administration. hud.ac.uktandfonline.comtandfonline.com

The rapid elimination of this compound following systemic administration contributed to poor drug delivery to tumors. hud.ac.uktandfonline.complos.org This, in conjunction with poor penetration through avascular tissue, was identified as a major factor responsible for the lack of significant antitumor activity observed in early clinical trials with intravenous this compound. hud.ac.uktandfonline.comnih.govplos.org The predominant metabolite found in blood and urine after intravenous administration was the inactive, aziridine (B145994) ring-opened metabolite EO5A. hud.ac.uktandfonline.comtandfonline.com

The unfavorable systemic pharmacokinetic profile, however, was recognized as potentially advantageous for local administration, such as intravesical therapy for bladder cancer. hud.ac.uktandfonline.comtandfonline.com In this context, high concentrations of the drug could be delivered directly to the tumor site within the bladder, while any leakage into the systemic circulation would be rapidly cleared, minimizing systemic exposure and potential side effects. hud.ac.uktandfonline.comtandfonline.comnih.gov Clinical studies investigating intravesical administration of this compound for NMIBC have shown high levels of the drug in the bladder with no detectable levels of this compound or its known metabolites reaching the systemic circulation. hud.ac.uktandfonline.comtandfonline.com

| Administration Route | Observed Half-life (Systemic) | Systemic Drug Detection | Predominant Systemic Metabolite |

| Intravenous | 0.8 - 19 minutes | Rapidly cleared | Inactive, aziridine ring-open metabolite EO5A |

| Intravesical | Not detected systemically | Not detected | Not detected systemically |

Drug Interactions and Combination Therapies

Advanced Research Considerations and Future Directions

Novel Synthesis Methodologies and Optimization

The original synthesis of apaziquone (B118365) was reported in 1987, and since then, various methodologies, including large-scale synthesis methods, have been described tandfonline.comtandfonline.comresearchgate.net. Research continues into novel synthesis methodologies and optimization to potentially improve efficiency, scalability, and yield. For example, copper-mediated synthesis of indolequinones, the core structure of this compound, has been explored, with optimization efforts focusing on reaction conditions like solvents to improve yields and control product formation nih.govthieme-connect.com. The development of more attractive and scalable routes is crucial for the potential broader application of this compound thieme-connect.com.

Development of Predictive Biomarkers for Patient Stratification

Identifying predictive biomarkers is considered essential for optimizing the clinical use of this compound and stratifying patients who are most likely to benefit from treatment tandfonline.comnih.govref.ac.uknih.gov. Given that this compound is a bioreductive prodrug activated by enzymes like NQO1, the levels and activity of these enzymes are potential biomarkers nih.govfrontiersin.org. Initial evidence suggested a correlation between in vivo response and NQO1 activity, although subsequent studies have shown poor relationships nih.gov. Measuring levels of hypoxia and enzymology, particularly NQO1, is advised in future trials to help stratify patient outcomes nih.gov. The C609T polymorphic variant of NQO1 has also been identified as potentially influencing this compound activity tandfonline.comhud.ac.uk. Beyond enzyme activity, research into genomic biomarkers, such as those found in urine-derived extracellular vesicles, is being explored for their potential in molecular stratification of bladder cancer and predicting therapeutic response in the context of precision medicine mdpi.commdpi.com.

Strategies to Enhance Drug Delivery and Tumor Penetration

Poor drug delivery to tumors and inadequate penetration through avascular tissue were significant factors contributing to the limited efficacy of intravenously administered this compound nih.govref.ac.uk. For loco-regional therapies like intravesical administration for NMIBC, drug delivery is improved by directly exposing the tumor to high concentrations of the drug nih.govref.ac.uk. However, challenges remain in ensuring sufficient drug penetration into deeper tumor tissues and overcoming potential inactivation by factors present in the local environment, such as blood following surgery nih.gov. Strategies to enhance drug delivery and tumor penetration for this compound could involve novel formulations or delivery systems designed to improve its distribution and retention within the tumor microenvironment researchgate.netmdpi.com.

Exploration of this compound in New Therapeutic Contexts

While primarily investigated for NMIBC, preclinical studies have indicated this compound's activity against a range of tumor models, including human tumor xenografts and certain chemo-resistant murine adenocarcinomas ncats.ionih.gov. Exploration of this compound in new therapeutic contexts beyond bladder cancer is a potential area for future research. Preclinical findings have suggested its potential efficacy in oral cancer, warranting further investigation in this area plos.org. The ability of this compound to target hypoxic cells also suggests potential in combination therapies, such as with radiation, which has been demonstrated in preclinical models tandfonline.comtandfonline.com.

Investigation of Alternative Administration Routes for Systemic Efficacy

The poor systemic pharmacokinetics of this compound, characterized by rapid clearance from the bloodstream, made intravenous administration ineffective but advantageous for local therapy where systemic exposure is undesirable tandfonline.comtandfonline.comnih.govref.ac.uk. However, for potential systemic efficacy against metastatic disease or tumors not amenable to local treatment, investigation into alternative administration routes that could improve systemic exposure and tumor targeting would be necessary. While the focus has shifted to local delivery, overcoming the limitations of systemic administration would require strategies to enhance its half-life and reduce rapid clearance, potentially through novel drug delivery systems or modifications. Rectal drug delivery, for instance, is being explored for other drugs as a route that can offer rapid absorption and partial avoidance of first-pass metabolism, though its applicability to this compound would require specific investigation ajpsonline.com.

Elucidation of Residual Mechanisms of Action and Resistance

While the primary mechanism of this compound activation by oxidoreductases and subsequent DNA damage is understood, further elucidation of residual mechanisms of action and the development of resistance is crucial researchgate.nethud.ac.uk. Resistance mechanisms to chemotherapy are multifaceted and can involve factors such as drug efflux transporters, DNA repair mechanisms, and the tumor microenvironment, including hypoxia and extracellular pH hud.ac.uknih.govoaepublish.com. Understanding how cancer cells develop resistance to this compound's cytotoxic effects, particularly in the context of its bioreductive activation and DNA alkylation, can inform strategies to overcome or circumvent these mechanisms. Research into the role of specific enzymes, the impact of the tumor microenvironment, and potential bypass mechanisms is ongoing tandfonline.comhud.ac.uknih.gov.

Integration into Personalized Medicine Approaches

The development of predictive biomarkers and a deeper understanding of the factors influencing this compound's activity are key to integrating it into personalized medicine approaches nih.gov. Personalized medicine aims to tailor treatment based on individual patient characteristics, including the molecular profile of their tumor nih.govmdpi.com. For this compound, this could involve using biomarkers like NQO1 expression levels, hypoxia markers, or genetic variants to identify patients who are most likely to respond tandfonline.comnih.govnih.goviospress.com. Liquid biopsies, such as analysis of circulating tumor DNA (ctDNA) and urine tumor DNA (utDNA), are emerging tools that could potentially be used for patient stratification and monitoring response to therapies like this compound mdpi.comurotoday.com. Integrating this compound into personalized treatment strategies would require robust predictive biomarkers and potentially the development of companion diagnostics to guide patient selection nih.goviospress.com.

Q & A

Q. What enzymatic pathways activate apaziquone, and how do they influence its cytotoxicity?

this compound is a bioreductive prodrug requiring activation by oxidoreductases, particularly NAD(P)H:quinone oxidoreductase 1 (NQO1), which catalyzes a two-electron reduction to generate DNA-damaging species. Under hypoxia, one-electron reductases (e.g., cytochrome P450 reductase) also contribute to activation. The variability in tumor NQO1 expression impacts this compound’s efficacy, necessitating enzymatic profiling in preclinical models .

Q. How do pharmacokinetic properties of this compound affect its therapeutic window in bladder cancer?

this compound is stable in plasma and PBS but rapidly metabolized in whole blood (half-life: ~78.6 minutes), with inactivation attributed to binding to cellular macromolecules rather than chemical degradation. This necessitates intravesical administration to maximize local bioavailability while minimizing systemic exposure. HPLC studies confirm no detectable free metabolites post-metabolism, suggesting irreversible binding .

Q. What in vitro models are used to evaluate this compound’s potency under simulated clinical conditions?

RT112 and EJ138 bladder cancer cell lines are treated with this compound in buffered urine (75% v/v) ± whole blood (5–25% v/v) for 1 hour, followed by a 96-hour recovery period. Cell viability is assessed via MTT assay, revealing that 5% whole blood reduces this compound’s growth inhibition by 50% (p<0.01). Lysed blood requires higher concentrations (15% v/v) for similar effects, mimicking hematuria .

Advanced Research Questions

Q. Why did phase III trials fail to replicate phase II marker lesion study outcomes for this compound?

Phase III trials administered this compound immediately post-TURBT, coinciding with hematuria, whereas phase II studies used delayed dosing (2–6 weeks post-surgery). Post-hoc analysis revealed no efficacy when this compound was instilled within 30 minutes of TURBT (OR=1.05 vs. placebo), but a 25.5% reduction in 2-year recurrence rates (p=0.0014) with delayed administration (30–90 minutes), highlighting hematuria’s confounding role .

Q. How does hematuria mechanistically inactivate this compound in bladder cancer therapy?

Hematuria introduces red blood cells (RBCs) containing oxidoreductases (e.g., CYB5R) that metabolize this compound into inert or protein-bound species. In vitro models using 5% whole blood reduced this compound’s IC50 by 50% in RT112/EJ138 cells. Lysed blood (15% v/v) achieved similar effects, suggesting hemolysis exacerbates inactivation .

Q. What experimental designs optimize this compound’s efficacy in future clinical trials?

Delayed instillation (60±30 minutes post-TURBT) avoids hematuria interference, as shown in pooled phase III data (HR=0.67 for recurrence; p=0.0007). Dose escalation to 8 mg/40 mL improved efficacy without severe toxicity in pilot studies. Ongoing trials (NCT03224182) validate this protocol .

Q. What role do oxidoreductases play in this compound resistance, and how can this be addressed?

Tumors with low NQO1 expression exhibit resistance due to insufficient prodrug activation. Combinatorial strategies with hypoxia-targeting agents (e.g., evofosfamide) or enzymatic potentiators (e.g., dicoumarol) are under investigation. Immunohistochemical NQO1 quantification is proposed for patient stratification .

Q. How does this compound induce apoptosis and cell cycle arrest in bladder cancer cells?

In oral cancer xenografts, 500 nM this compound increased apoptosis (38% vs. 5% in controls) via Annexin V/PI staining and induced G2/M arrest (cell cycle analysis). Similar mechanisms are inferred in bladder cancer, though hypoxia-dependent activation may modulate these effects .

Q. Which biomarkers predict this compound responsiveness in non-muscle invasive bladder cancer (NMIBC)?

NQO1 overexpression correlates with sensitivity, while DTD levels influence aerobic cytotoxicity. Preclinical studies recommend tumor biopsies for enzymatic profiling (e.g., NAD(P)H:quinone oxidoreductase activity) to stratify patients .

Q. What insights emerged from post-hoc analyses of this compound’s phase III trials?

Subgroup analysis revealed a 56% hazard reduction (HR=0.44) in time-to-recurrence when this compound was administered 30–90 minutes post-TURBT. Patients with intermediate-risk tumors (TaG2) showed greater benefit than low-risk cohorts, suggesting refined eligibility criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.